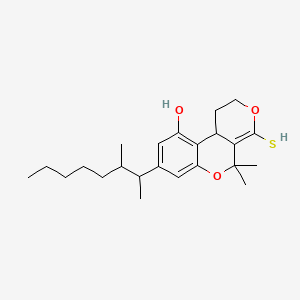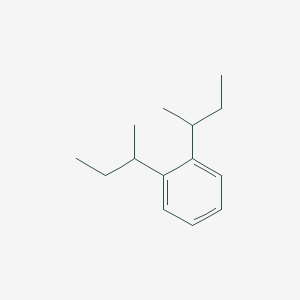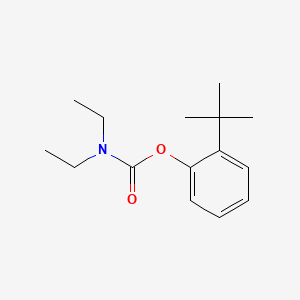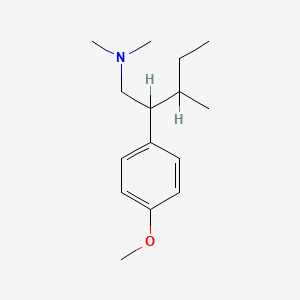
beta-sec-Butyl-N,N-dimethyl-p-methoxyphenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-sec-Butyl-N,N-dimethyl-p-methoxyphenethylamine: is a complex organic compound with a unique structure that includes a phenethylamine backbone substituted with a beta-sec-butyl group, N,N-dimethyl groups, and a p-methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-sec-Butyl-N,N-dimethyl-p-methoxyphenethylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a phenethylamine derivative with sec-butyl halides under basic conditions, followed by methylation of the amine groups using methyl iodide or dimethyl sulfate. The methoxy group can be introduced via methylation of a hydroxy precursor using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Beta-sec-Butyl-N,N-dimethyl-p-methoxyphenethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, beta-sec-Butyl-N,N-dimethyl-p-methoxyphenethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions of phenethylamine derivatives with biological systems, including receptor binding and enzyme inhibition.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific receptors or enzymes, leveraging the compound’s structural features to enhance efficacy and selectivity.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of dyes, polymers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of beta-sec-Butyl-N,N-dimethyl-p-methoxyphenethylamine involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-p-methoxyphenethylamine: Lacks the beta-sec-butyl group, resulting in different chemical properties and reactivity.
Beta-sec-Butyl-N,N-dimethylphenethylamine: Lacks the p-methoxy group, affecting its interaction with biological targets.
N,N-Dimethylphenethylamine: Lacks both the beta-sec-butyl and p-methoxy groups, making it less complex and versatile.
Uniqueness
Beta-sec-Butyl-N,N-dimethyl-p-methoxyphenethylamine is unique due to the combination of its substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
33132-76-2 |
|---|---|
Molekularformel |
C15H25NO |
Molekulargewicht |
235.36 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-N,N,3-trimethylpentan-1-amine |
InChI |
InChI=1S/C15H25NO/c1-6-12(2)15(11-16(3)4)13-7-9-14(17-5)10-8-13/h7-10,12,15H,6,11H2,1-5H3 |
InChI-Schlüssel |
RSNQCXRFOIGGDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(CN(C)C)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)

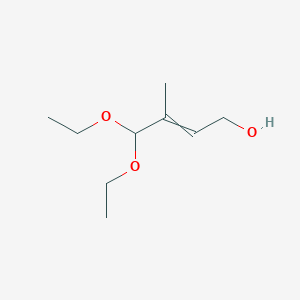
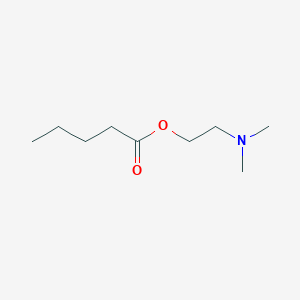
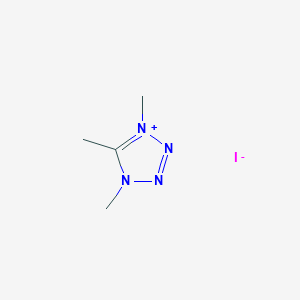
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)


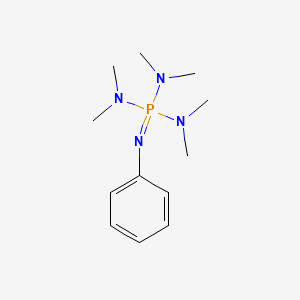
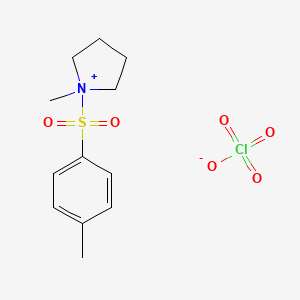
![8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14683367.png)
